Fluoflavine NOX1 Isoform Selectivity Exceeds 100-Fold Versus GKT137831 Dual NOX1/NOX4 Inhibitor
Fluoflavine demonstrates >100-fold selectivity for NOX1 (IC50 = 90 nM) compared to NOX2, NOX3, and NOX4 (all IC50 >10 μM), whereas the dual inhibitor GKT137831 exhibits potent inhibition of both NOX1 (Ki = 110 nM) and NOX4 (Ki = 140 nM) with minimal selectivity between these two isoforms . This differential selectivity profile is critical for applications requiring unambiguous attribution of biological effects specifically to NOX1 rather than concurrent NOX4 modulation.
| Evidence Dimension | NOX isoform selectivity |
|---|---|
| Target Compound Data | NOX1 IC50 = 90 nM; NOX2, NOX3, NOX4 IC50 all >10 μM (>100-fold selectivity) |
| Comparator Or Baseline | GKT137831: NOX1 Ki = 110 ± 30 nM; NOX4 Ki = 140 ± 40 nM; NOX2 Ki = 1,750 ± 700 nM |
| Quantified Difference | Fluoflavine: >100-fold NOX1/NOX4 selectivity ratio; GKT137831: approximately 1.3-fold NOX1/NOX4 selectivity ratio |
| Conditions | Cell-free enzymatic assays and cell-based assays as reported in primary literature |
Why This Matters
Investigators requiring clean NOX1 target engagement without confounding NOX4 inhibition must select Fluoflavine over dual inhibitors such as GKT137831 or GKT136901.
